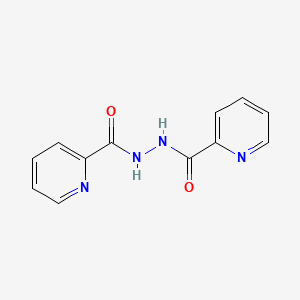

![molecular formula C12H7BrN2OS B1331291 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 307512-24-9](/img/structure/B1331291.png)

5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

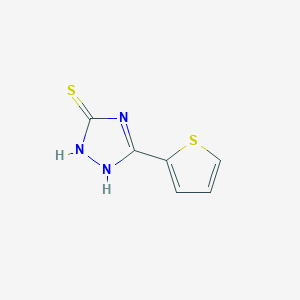

“5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, involves a variety of methods and synthetic analogues . A series of novel pyrazolo [3,4- d ]pyrimidines was synthesized . In one study, a series of 5-bormopyrimidinones were designed and synthesized, identifying the 5-bromo-6-isopropyl-2- (2-propoxy-phenyl)pyrimidin-4 (3 H)-one as a new scaffold of potent PDE5 inhibitors .Scientific Research Applications

Antioxidant Activity

- Synthesis of N-substituted phenyl derivatives of thieno[2,3-d]pyrimidine showed significant radical scavenging activity, indicating potential antioxidant applications (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

Antimicrobial and Anti-Inflammatory Properties

- Thieno[2,3-d]pyrimidine derivatives have been found to possess antimicrobial and anti-inflammatory properties, suggesting their usefulness in developing new treatments (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Synthesis of Novel Derivatives

- Researchers have synthesized various novel derivatives of thieno[2,3-d]pyrimidine, exploring their potential in pharmaceutical applications (Bakhite, Geies, & El-Kashef, 2002).

Application in Drug Synthesis

- The compound has been utilized in the synthesis of new thieno[3′,2′:5,6] pyrido[4,3-d]pyrimidinone derivatives, showcasing its versatility in medicinal chemistry (Liu & He, 2008).

Antibacterial Activity

- New series of thieno[2, 3-d] pyrimidines were synthesized and exhibited promising antibacterial activity (Salahuddin, Kakad, & Shantakumar, 2009).

Anti-Inflammatory and CNS Depressant Activities

- Synthesis of novel derivatives indicated potential for anti-inflammatory and CNS depressant activities (Ashalatha, Narayana, Vijaya Raj, & Suchetha Kumari, 2007).

Novel Synthesis Methods

- Innovative synthesis methods have been developed for thieno[2,3-d]pyrimidin-4(3H)-ones, enhancing the efficiency of producing these compounds (Shi et al., 2018).

Mechanism of Action

Target of Action

The primary target of the compound 5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4(3H)-one is Mycobacterium tuberculosis . This compound has been designed and synthesized as a part of a program to develop new antitubercular agents . It has also been reported to inhibit Cytochrome bd oxidase (Cyt-bd) , an attractive drug target in Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its targets, leading to significant antimycobacterial activity against Mycobacterium tuberculosis

Biochemical Pathways

The compound affects the biochemical pathways of Mycobacterium tuberculosis, leading to its antimycobacterial activity

Result of Action

The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis . Some of the compounds in this class were found to exhibit very good antimycobacterial activity, with a minimum inhibitory concentration (MIC) in the range of 6–8 μM . These compounds were also found to be non-cytotoxic .

Biochemical Analysis

Biochemical Properties

Similar compounds have shown to interact with various enzymes and proteins . The nature of these interactions often involves binding to the active sites of enzymes, leading to changes in their activity .

Cellular Effects

It has been suggested that similar compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one is not well-defined. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have shown changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. It is common for the effects of such compounds to vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is likely that this compound interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name |

5-(4-bromophenyl)-3H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2OS/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6H,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLDBSICXJAWCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC3=C2C(=O)NC=N3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352482 |

Source

|

| Record name | 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307512-24-9 |

Source

|

| Record name | 5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-bromophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1331221.png)

![3-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1331222.png)